molecular formula C18H17Cl2N5O2 B2581640 3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-47-6

3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2581640
CAS RN: 923461-47-6
M. Wt: 406.27
InChI Key: QTGFADOUYHVIPO-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H17Cl2N5O2 and its molecular weight is 406.27. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

A series of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including derivatives similar to the specified compound, were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Some compounds showed potent ligand activity for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. Molecular docking studies highlighted the significance of substitutions at specific positions for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological studies identified potential applications as antidepressant and anxiolytic agents (Zagórska et al., 2015).

Mesoionic Purinone Analogs

Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, showcased their predominant existence in a specific tautomeric form and their reaction capabilities, including hydrolytic ring-opening reactions. These studies offer insight into the structural versatility and reactivity of such compounds, contributing to the broader understanding of purinone derivatives (Coburn & Taylor, 1982).

properties

IUPAC Name

6-(2-chloroethyl)-2-[(2-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c1-11-9-24-14-15(21-17(24)23(11)8-7-19)22(2)18(27)25(16(14)26)10-12-5-3-4-6-13(12)20/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGFADOUYHVIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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